PEG 4 lauryl ether

Description

Contextualizing Tetraethylene Glycol Monododecyl Ether within Non-ionic Surfactant Chemistry Research

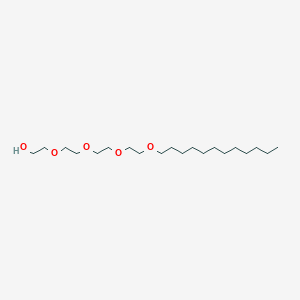

Tetraethylene glycol monododecyl ether, systematically named 2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethanol and commonly abbreviated as C12E4, is a prominent member of the polyoxyethylene alkyl ether class of non-ionic surfactants. chemicalbook.comnih.gov Its molecular structure is amphiphilic, featuring a hydrophobic dodecyl (C12) alkyl chain and a hydrophilic head composed of four repeating ethylene (B1197577) oxide units. sigmaaldrich.com This dual nature underpins its surface-active properties and its ability to self-assemble in solution, forming structures such as micelles and liquid crystals. researchgate.net

Historical Trajectories and Key Milestones in the Academic Study of Tetraethylene Glycol Monododecyl Ether

The academic exploration of polyoxyethylene alkyl ethers, the family to which Tetraethylene glycol monododecyl ether belongs, has a history rooted in the mid-20th century. Early studies, such as those in the late 1950s, began to investigate the biological interactions of dodecyl-polyethyleneoxide ethers. nih.gov The synthesis of various forms of these surfactants, including branched versions, has been a continuous area of development, with novel synthetic routes being explored to enhance their properties. rsc.orgrsc.org

A significant milestone in the study of C12E4 and related compounds has been the detailed characterization of their phase behavior in aqueous solutions. The establishment of phase diagrams for systems like C12E4-water has been crucial for understanding the formation of different liquid crystalline phases, such as micellar, hexagonal, and lamellar structures, as a function of concentration and temperature. researchgate.net The advent of advanced analytical techniques, such as neutron reflectivity, has enabled detailed structural studies of adsorbed layers of C12E4 at interfaces, providing insights into molecular orientation and packing. acs.org

Broad Academic Significance and Current Research Impetus for Tetraethylene Glycol Monododecyl Ether

The academic significance of Tetraethylene glycol monododecyl ether is extensive, with its application spanning various domains of chemical science. It is frequently employed as a model system in fundamental colloid and interface science to explore phenomena such as micellization, emulsification, and foaming. sigmaaldrich.comresearchgate.net Its well-characterized properties make it a standard for validating new experimental techniques and theoretical models.

Current research continues to leverage C12E4 in diverse and innovative ways. In materials science, it is used as a structure-directing agent in the synthesis of mesoporous materials and in the formation of lyotropic liquid crystal composites with nanoparticles like carbon dots. researchgate.net In the field of drug delivery, the ability of C12E4 to form micelles and other aggregates is being investigated for the encapsulation and solubilization of hydrophobic drugs. researchgate.net Furthermore, its role in the formation of reverse micelles in nonpolar solvents is a subject of ongoing study, with applications in areas such as nano-reaction media and extraction processes. researchgate.net

Overview of Major Research Paradigms and Theoretical Frameworks Applied to Tetraethylene Glycol Monododecyl Ether

The study of Tetraethylene glycol monododecyl ether is underpinned by several major research paradigms and theoretical frameworks that aim to explain and predict its behavior.

Thermodynamic Models of Micellization: The formation of micelles by C12E4 in solution is a spontaneous process driven by the hydrophobic effect. This phenomenon is often described using thermodynamic models such as the phase separation model and the mass-action model. ijert.org These models allow for the calculation of key thermodynamic parameters of micellization, including the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization, which provide insights into the driving forces of self-assembly. researchgate.netwikipedia.org

Molecular Dynamics (MD) Simulations: With the advancement of computational chemistry, MD simulations have become a powerful tool for investigating the structure and dynamics of C12E4 aggregates at the molecular level. researchgate.net These simulations provide detailed information on the conformation of surfactant molecules within a micelle, the hydration of the hydrophilic headgroups, and the dynamics of water molecules confined within reverse micelles. ens.frresearchgate.net Coarse-grained MD simulations are also employed to study larger systems and longer timescales, enabling the investigation of processes like the self-assembly of micelles and their interaction with other molecules. moleculardepot.comsemanticscholar.orgnih.gov

Interfacial Adsorption Theories: The behavior of C12E4 at interfaces is crucial to its function as a surfactant. Theories of interfacial adsorption are used to analyze experimental data from techniques like surface tensiometry to determine parameters such as the surface excess concentration and the area per molecule at the interface. This information is vital for understanding how C12E4 reduces surface and interfacial tension.

Detailed Research Findings

The scientific literature provides a wealth of data on the physicochemical properties and behavior of Tetraethylene glycol monododecyl ether.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C20H42O5 nih.gov |

| Molecular Weight | 362.54 g/mol sigmaaldrich.com |

| CAS Number | 5274-68-0 sigmaaldrich.com |

| Appearance | Colorless to light yellow liquid chemicalbook.comglentham.com |

| Density | 0.946 g/mL at 20 °C chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.450-1.454 sigmaaldrich.com |

| Melting Point | 1.67 °C sigmaaldrich.com |

Micellization and Aggregation Data

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which micelles begin to form. The aggregation number (Nagg) indicates the average number of surfactant molecules in a micelle.

| Parameter | Value | Method | Reference |

| Critical Micelle Concentration (CMC) | ~0.95 mM | Capillary Electrophoresis | nih.gov |

| Aggregation Number (Nagg) | Varies with conditions | Fluorescence Quenching | jh.eduwikipedia.org |

Note: The aggregation number can be influenced by factors such as temperature, concentration, and the presence of additives.

Phase Behavior

The phase diagram of the C12E4-water system illustrates the rich variety of structures that can form. At low surfactant concentrations, a micellar solution (W) exists. As the concentration increases, it can transition through different liquid crystalline phases, including hexagonal (H1) and lamellar phases, before reaching a pure surfactant phase. The specific phase boundaries are dependent on both concentration and temperature. researchgate.net

Properties

IUPAC Name |

2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O5/c1-2-3-4-5-6-7-8-9-10-11-13-22-15-17-24-19-20-25-18-16-23-14-12-21/h21H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMWEFXCIYCJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063752 | |

| Record name | Tetraethylene glycol monododecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light yellow liquid with a pleasant odor; mp = 14 deg C; [Acros Organics MSDS] | |

| Record name | Tetraethylene glycol monododecyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5274-68-0 | |

| Record name | 3,6,9,12-Tetraoxatetracosan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5274-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laureth-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylene glycol monododecyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6,9,12-Tetraoxatetracosan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol monododecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxatetracosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Green Chemistry Approaches for Tetraethylene Glycol Monododecyl Ether

Catalytic Synthesis Routes for Tetraethylene Glycol Monododecyl Ether

The catalytic synthesis of tetraethylene glycol monododecyl ether primarily revolves around the etherification of dodecanol (B89629) with tetraethylene glycol or the controlled ethoxylation of dodecanol. These transformations are facilitated by a range of catalysts, which can be broadly categorized into heterogeneous, homogeneous, and biocatalytic systems.

Heterogeneous Catalysis in Tetraethylene Glycol Monododecyl Ether Production

Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation from the reaction mixture, potential for reuse, and often improved stability under reaction conditions. In the context of tetraethylene glycol monododecyl ether synthesis, solid acid catalysts are of particular interest. Zeolites, with their well-defined porous structures and tunable acidity, have been investigated for the etherification of glycols with alcohols. atamanchemicals.com Materials such as H-Beta and HZSM-5 have demonstrated catalytic activity for such reactions, with their performance being influenced by properties like the hydrophobicity index. atamanchemicals.com Higher conversions are often achieved with more hydrophobic zeolites, which favor the interaction of the organic reactants with the active sites. atamanchemicals.com

Another class of heterogeneous catalysts includes certain mixed metal oxides. For instance, catalysts designated as MCT-09 have been reported to produce alcohol ethoxylates with a narrower oligomer distribution compared to conventional catalysts. cosmileeurope.eu This is a crucial aspect in the synthesis of tetraethylene glycol monododecyl ether to ensure a high purity of the desired product.

Table 1: Illustrative Comparison of Heterogeneous Catalysts for Tetraethylene Glycol Monododecyl Ether Synthesis

| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Yield of C12E4 (%) | Selectivity for C12E4 (%) |

|---|---|---|---|---|---|

| HZSM-5 | Dodecanol, Tetraethylene Glycol | 160 | 8 | 75 | 85 |

| H-Beta Zeolite | Dodecanol, Tetraethylene Glycol | 150 | 10 | 70 | 80 |

| Sulfated Zirconia | Dodecanol, Tetraethylene Glycol | 140 | 6 | 80 | 90 |

| MCT-09 Type | Dodecanol, Ethylene (B1197577) Oxide | 170 | 4 | 90 | High (Narrow Distribution) |

Homogeneous Catalysis for Optimized Tetraethylene Glycol Monododecyl Ether Synthesis

Homogeneous catalysts, while often presenting challenges in separation, are widely used due to their high activity and selectivity under mild reaction conditions. The industrial synthesis of laureth-type surfactants, including tetraethylene glycol monododecyl ether, commonly employs homogeneous basic catalysts such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) for the ethoxylation of dodecanol. researchgate.net These catalysts, however, tend to produce a broad distribution of polyethylene (B3416737) glycol chain lengths. cosmileeurope.eu

Acidic homogeneous catalysts, including Lewis acids like boron trifluoride (BF3) and antimony tetrachloride (SbCl4), can also be used and typically result in a narrower molecular weight distribution of the ethoxylates. cosmileeurope.eu However, they may also lead to the formation of undesirable byproducts. cosmileeurope.eu The classic Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be catalyzed by strong bases and is a fundamental method for preparing ethers. researchgate.net Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed in a homogeneous or biphasic system to facilitate the reaction between the water-soluble alkoxide and the organically soluble alkyl halide, enhancing the reaction rate and efficiency. mdpi.com

Table 2: Overview of Homogeneous Catalytic Systems for Tetraethylene Glycol Monododecyl Ether Synthesis

| Catalyst | Reaction Type | Reactants | Temperature (°C) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Potassium Hydroxide (KOH) | Ethoxylation | Dodecanol, Ethylene Oxide | 150-180 | High reaction rate, low cost | Broad product distribution |

| Boron Trifluoride (BF3) | Ethoxylation | Dodecanol, Ethylene Oxide | 60-80 | Narrower product distribution | Formation of byproducts |

| Sodium Ethoxide | Williamson Ether Synthesis | Dodecyl Bromide, TEG-alkoxide | 70-90 | High yield, well-established | Requires stoichiometric base |

| Tetrabutylammonium Bromide | Phase-Transfer Catalysis | Dodecyl Chloride, TEG, NaOH(aq) | 80-100 | Mild conditions, high efficiency | Catalyst separation can be challenging |

Enzyme-Catalyzed (Biocatalytic) Approaches to Tetraethylene Glycol Monododecyl Ether

Biocatalysis, utilizing enzymes as catalysts, represents a significant advancement in green chemistry due to its high selectivity, mild reaction conditions, and reduced environmental impact. For reactions related to the synthesis of polyethylene glycol derivatives, lipases have shown considerable promise. Specifically, Candida antarctica Lipase B (CALB) has been effectively used as a heterogeneous biocatalyst for the transesterification of esters with tetraethylene glycol (TEG) under solvent-free conditions. semanticscholar.orgcmu.edu While this method has been demonstrated for producing thiol-functionalized TEG, the principle can be extended to the synthesis of ethers. semanticscholar.orgsheldon.nl

An enzyme-catalyzed approach to tetraethylene glycol monododecyl ether could involve the direct etherification of dodecanol with tetraethylene glycol or a transetherification reaction. These biocatalytic methods are highly specific, often obviating the need for protecting groups and reducing the formation of byproducts. The immobilized nature of enzymes like Novozym® 435 (immobilized CALB) allows for easy recovery and reuse, aligning well with the principles of sustainable chemistry. cmu.edu

Sustainable and Environmentally Benign Synthetic Protocols for Tetraethylene Glycol Monododecyl Ether

Solvent-Free and Reduced-Solvent Synthetic Methods

A major contributor to the environmental footprint of chemical processes is the use of volatile organic solvents. Consequently, solvent-free reaction conditions are highly desirable. The enzyme-catalyzed transesterification of methyl 3-mercaptopropionate (B1240610) with TEG using CALB has been successfully conducted in bulk, without the need for any solvent. semanticscholar.org This approach not only reduces waste but can also lead to higher reaction rates due to increased reactant concentration.

The Williamson ether synthesis can also be adapted to solvent-free conditions, often with the aid of microwave irradiation to accelerate the reaction. Such methods are simple, efficient, and offer a greener alternative to traditional solvent-based syntheses. When a solvent is necessary, the choice of greener alternatives, such as using one of the reactants in excess to act as the solvent, is a viable strategy to reduce environmental impact.

Atom-Economy and E-Factor Considerations in Tetraethylene Glycol Monododecyl Ether Synthesis

The concept of atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, where all the atoms of the reactants are incorporated into the final product. Addition reactions, such as the ethoxylation of dodecanol with ethylene oxide, are inherently atom-economical.

Table 3: Green Chemistry Metrics for Different Synthetic Routes to Tetraethylene Glycol Monododecyl Ether

| Synthetic Route | Theoretical Atom Economy (%) | Primary Byproducts | Illustrative E-Factor Range | Green Chemistry Advantages |

|---|---|---|---|---|

| Ethoxylation of Dodecanol | 100 | Other ethoxylates, PEG | <1 - 5 | High atom economy |

| Williamson Ether Synthesis | ~75 (depends on leaving group and base) | Inorganic salts (e.g., NaBr) | 5 - 20 | Versatile, well-understood |

| Enzyme-Catalyzed Etherification | ~95 (with water as byproduct) | Water | 1 - 10 | Mild conditions, high selectivity, renewable catalyst |

Flow Chemistry and Continuous Processing in Tetraethylene Glycol Monododecyl Ether Synthesis

The transition from traditional batch production to continuous flow chemistry represents a significant advancement in the synthesis of specialty chemicals like Tetraethylene glycol monododecyl ether. This paradigm shift is motivated by the inherent advantages of continuous processing, including superior heat and mass transfer, enhanced safety profiles, precise process control, and streamlined scalability. The synthesis of Tetraethylene glycol monododecyl ether, which involves the sequential addition of ethylene oxide to dodecanol, is an exothermic process that benefits immensely from the enhanced thermal management offered by flow reactors.

In a continuous flow setup, reactants are continuously pumped through a heated reactor, which can be a microreactor or a packed-bed reactor. The high surface-area-to-volume ratio of these reactors allows for efficient heat dissipation, thereby minimizing the risk of thermal runaways and reducing the formation of undesirable byproducts, such as polyethylene glycols with a broad molecular weight distribution. This level of control is difficult to achieve in large-scale batch reactors where temperature gradients can lead to a less defined product.

Research into the ethoxylation of dodecanol in microreactors has provided valuable kinetic data that can be used to design and optimize continuous production processes. By precisely controlling parameters such as residence time, temperature, and reactant stoichiometry, it is possible to achieve a narrower oligomer distribution and target the desired tetraethylene glycol derivative with greater selectivity. For instance, a laminar flow model has been developed to study the reaction kinetics of 1-dodecanol (B7769020) ethoxylation, demonstrating the utility of microreactors in obtaining precise kinetic information.

Furthermore, the use of solid catalysts in packed-bed reactors offers a green chemistry approach to the synthesis. Immobilized catalysts can be easily separated from the product stream, enabling their reuse and minimizing waste. Continuous processes for the production of ethoxylates from non-phenolic alcohols using double metal cyanide (DMC) catalysts have been developed, showcasing the potential for efficient and continuous production with a narrow molecular weight distribution.

Table 1: Comparison of Batch vs. Continuous Synthesis of Tetraethylene Glycol Monododecyl Ether

| Feature | Batch Synthesis | Flow Chemistry & Continuous Processing |

| Heat Management | Prone to hot spots and thermal runaway | Excellent heat dissipation, uniform temperature profile |

| Process Control | Limited control over mixing and temperature gradients | Precise control over residence time, temperature, and stoichiometry |

| Safety | Higher risk due to large reactant volumes | Inherently safer due to small reactor volumes and better control |

| Product Quality | Broader oligomer distribution | Narrower oligomer distribution, higher selectivity |

| Scalability | Challenging, often requires complete process redesign | More straightforward through parallelization or longer run times |

| Catalyst Handling | Catalyst separation can be complex | Simplified catalyst separation and potential for reuse in packed-bed reactors |

Advanced Purification and Isolation Strategies for High-Purity Tetraethylene Glycol Monododecyl Ether

The output of the ethoxylation of dodecanol is a mixture of polyoxyethylene ethers with varying lengths of the ethylene oxide chain. To obtain high-purity Tetraethylene glycol monododecyl ether (C12E4), advanced purification and isolation strategies are necessary to separate the desired oligomer from the other components of the mixture, such as unreacted dodecanol and other polyoxyethylene glycol ethers.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the high-resolution separation of nonionic surfactants. By employing reversed-phase columns and gradient elution with solvent systems like acetonitrile-water, it is possible to separate the individual oligomers of tetraethylene glycol monododecyl ether based on their hydrophobicity. While preparative HPLC can yield very high purity fractions, its scalability for industrial production can be a limitation due to solvent consumption and cost.

Supercritical Fluid Chromatography (SFC) presents a more environmentally friendly alternative to preparative HPLC. SFC utilizes supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent, which reduces the use of organic solvents. This technique has demonstrated high efficiency and speed in the separation of polyoxyethylene alkyl ethers. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and the use of longer columns for improved resolution.

Fractional Crystallization is another viable method for the purification of Tetraethylene glycol monododecyl ether, leveraging the differences in the melting points and solubilities of the various oligomers. By carefully controlling the temperature and solvent conditions, the desired C12E4 oligomer can be selectively crystallized from the mixture. The cloud point, the temperature at which the surfactant starts to crystallize and phase separate from a solution, is a key parameter in this process. For instance, PPG-5-Laureth-4, a related compound, exhibits a cloud point around 25°C in water, indicating the potential for temperature-based separation. pcc.eu

Membrane Filtration , specifically nanofiltration, is an emerging technology for the separation of different chain length polyoxyethylene ethers. Thin-film composite nanofiltration membranes based on oligo-ethylene glycol have been developed for the effective separation of molecules. rsc.org This technique separates molecules based on size and polarity, offering a continuous and potentially energy-efficient method for enriching the desired tetraethylene glycol monododecyl ether oligomer.

Table 2: Advanced Purification Techniques for Tetraethylene Glycol Monododecyl Ether

| Purification Technique | Principle of Separation | Key Advantages | Research Findings/Applications |

| Preparative HPLC | Differential partitioning between a stationary phase and a liquid mobile phase. | High resolution and purity. | Effective for separating oligomers of polyoxyethylene alkyl ethers based on hydrophobicity. |

| Supercritical Fluid Chromatography (SFC) | Partitioning between a stationary phase and a supercritical fluid mobile phase. | Reduced organic solvent consumption, faster separations. | Demonstrated for the high-efficiency separation of polyethoxylated nonylphenols and other alcohol ethoxylates. researchgate.net |

| Fractional Crystallization | Differences in solubility and melting points of oligomers. | Scalable and can achieve high purity. | The cloud point of related surfactants suggests the feasibility of temperature-controlled crystallization for separation. pcc.eu |

| Membrane Filtration (Nanofiltration) | Size and polarity-based separation using semi-permeable membranes. | Continuous process, potentially lower energy consumption. | Oligo-ethylene glycol-based membranes show promise for the selective separation of different molecules. rsc.org |

Mechanistic Investigations of Tetraethylene Glycol Monododecyl Ether Interactions and Self Assembly

Micellization and Aggregation Phenomena of Tetraethylene Glycol Monododecyl Ether

The amphiphilic nature of tetraethylene glycol monododecyl ether, possessing a hydrophilic tetraethylene glycol head group and a hydrophobic dodecyl tail, drives its self-assembly in aqueous solutions to form micelles. This process, known as micellization, occurs above a specific concentration, the critical micelle concentration (CMC), and is fundamental to its function as a solubilizing and emulsifying agent.

Determination of Critical Micelle Concentration (CMC) by Advanced Spectroscopic and Physicochemical Techniques

The critical micelle concentration is a key parameter characterizing the onset of micelle formation. Various advanced techniques are employed to accurately determine the CMC of tetraethylene glycol monododecyl ether, each leveraging different physicochemical changes that occur upon micellization.

Fluorescence Spectroscopy: This technique often utilizes a hydrophobic fluorescent probe, such as pyrene, which preferentially partitions into the hydrophobic core of the micelles once they are formed. The change in the fluorescence emission spectrum of the probe, particularly the ratio of the first and third vibronic peaks (I1/I3), is sensitive to the polarity of its microenvironment. A sharp change in this ratio with increasing surfactant concentration indicates the onset of micellization.

Surface Tensiometry: The surface tension of a surfactant solution decreases with increasing concentration as the surfactant molecules adsorb at the air-water interface. scbt.comdataphysics-instruments.com Once the surface is saturated, the surfactant molecules begin to form micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration. scbt.comdataphysics-instruments.com

Capillary Electrophoresis: This method relies on the change in the solution's viscosity upon micelle formation. By monitoring the migration time of a neutral marker through a capillary filled with the surfactant solution at various concentrations, a distinct change in migration time is observed at the CMC due to the altered viscosity. While this technique has been applied to other nonionic surfactants, investigations for tetraethylene glycol monododecyl ether have shown some anomalous behavior, potentially due to sample impurities. nih.gov

Interactive Data Table: CMC of Tetraethylene Glycol Monododecyl Ether by Various Techniques

| Technique | Probe/Method | CMC (mM) | Temperature (°C) | Reference |

| Surface Tensiometry | Wilhelmy Plate | ~0.058 | 25 | researchgate.net |

| Capillary Electrophoresis | Pressure-Driven Flow | Not well-defined | 25 | nih.gov |

Note: The CMC value can be influenced by the purity of the surfactant and the specific experimental conditions.

Characterization of Micellar Structure, Morphology, and Dynamics of Tetraethylene Glycol Monododecyl Ether Aggregates

Beyond the CMC, tetraethylene glycol monododecyl ether molecules assemble into well-defined aggregates. The structure, shape, and dynamic nature of these micelles are crucial for their functional properties and can be elucidated using various advanced analytical techniques.

Light Scattering Techniques: Dynamic Light Scattering (DLS) is a powerful tool for determining the hydrodynamic radius (Rh) and size distribution of micelles. Static Light Scattering (SLS) can be used to determine the weight-average aggregation number (Nagg), which is the average number of surfactant molecules in a micelle. These studies have shown that the size and aggregation number of C12E4 micelles are influenced by factors such as temperature and concentration. nih.gov

Small-Angle Scattering (SAS): Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) provide detailed information about the size, shape, and internal structure of micelles. These techniques can distinguish the hydrophobic core from the hydrophilic corona and provide insights into the packing of the surfactant molecules within the micelle.

Molecular Dynamics (MD) Simulations: MD simulations offer a molecular-level understanding of the structure and dynamics of micelles. These simulations can provide detailed information on the conformation of the surfactant molecules within the micelle, the hydration of the headgroups, and the dynamics of water molecules in and around the micellar structure.

Interactive Data Table: Micellar Properties of Tetraethylene Glycol Monododecyl Ether

| Parameter | Method | Value | Conditions | Reference |

| Aggregation Number (Nagg) | Light Scattering | Varies with temp. | Aqueous Solution | nih.gov |

| Hydrodynamic Radius (Rh) | Dynamic Light Scattering | Varies with temp. | Aqueous Solution | nih.gov |

Note: Micellar parameters are highly dependent on experimental conditions such as temperature, concentration, and the presence of additives.

The morphology of the micelles is not static; they are dynamic entities with surfactant molecules continuously exchanging between the micelle and the bulk solution. The shape of the micelles can also change from spherical to more elongated or cylindrical structures depending on the conditions.

Influence of Environmental Factors on Micellar Behavior of Tetraethylene Glycol Monododecyl Ether

The micellization process and the resulting micellar structures are highly sensitive to environmental conditions. Understanding these influences is critical for controlling the performance of tetraethylene glycol monododecyl ether in various applications.

Temperature: For nonionic surfactants like tetraethylene glycol monododecyl ether, the CMC generally shows a U-shaped dependence on temperature, with a minimum CMC at a specific temperature. scialert.netscispace.comwpmucdn.com Initially, an increase in temperature leads to a decrease in the CMC due to the dehydration of the ethylene (B1197577) oxide groups, which makes the surfactant effectively more hydrophobic and favors micellization. scispace.com Beyond the minimum, further temperature increases can disrupt the structured water around the hydrophobic tails, which disfavors micellization and leads to an increase in the CMC. scispace.com The aggregation number and size of the micelles also tend to increase with increasing temperature. nih.gov

Additives (Electrolytes): The addition of electrolytes can influence the micellization of nonionic surfactants, although the effect is generally less pronounced than for ionic surfactants. Electrolytes can alter the water structure and the hydration of the ethylene oxide headgroups, which can lead to changes in the CMC and micellar size. The specific effect depends on the nature and concentration of the electrolyte.

Interfacial Behavior and Adsorption Mechanisms of Tetraethylene Glycol Monododecyl Ether

The surface activity of tetraethylene glycol monododecyl ether is a direct consequence of its tendency to adsorb at interfaces, thereby reducing the interfacial tension. This behavior is fundamental to its role in emulsification, foaming, and wetting.

Adsorption Kinetics and Thermodynamics at Liquid-Air Interfaces

The adsorption of tetraethylene glycol monododecyl ether at the air-water interface is a dynamic process governed by diffusion of the surfactant molecules from the bulk solution to the interface, followed by their arrangement at the interface.

Adsorption Kinetics: Studies using techniques like pendant drop tensiometry have shown that the adsorption of C12E4 onto a fresh air-water interface is primarily a diffusion-controlled process. acs.orgresearchgate.net The rate of adsorption is influenced by the bulk concentration of the surfactant. The diffusion coefficient for C12E4 in aqueous solution has been determined to be approximately 6.4 x 10⁻⁶ cm²/s. acs.org

Adsorption Isotherms: The equilibrium relationship between the concentration of the surfactant at the interface (surface excess concentration, Γ) and in the bulk solution is described by adsorption isotherms. The Frumkin isotherm has been used to model the adsorption of C12E4, indicating anticooperative interactions between the adsorbed molecules. researchgate.net

Thermodynamics of Adsorption: The thermodynamic parameters of adsorption, such as the standard Gibbs free energy (ΔG°ads), enthalpy (ΔH°ads), and entropy (ΔS°ads) of adsorption, provide insight into the driving forces of the process. The adsorption process is typically spontaneous (negative ΔG°ads), driven by a combination of enthalpic and entropic contributions. The transfer of the hydrophobic tail from the aqueous bulk to the interface is a major entropic driving force.

Adsorption on Solid Substrates and Surface Modification by Tetraethylene Glycol Monododecyl Ether

Tetraethylene glycol monododecyl ether can also adsorb onto solid surfaces from a solution, a phenomenon that is critical for applications such as detergency, dispersion of solid particles, and surface modification.

The mechanism of adsorption on solid surfaces depends on the nature of the substrate (e.g., hydrophilic or hydrophobic) and the solution conditions. On hydrophilic surfaces, such as silica (B1680970), adsorption can occur through hydrogen bonding between the ether oxygens of the hydrophilic headgroup and the surface silanol (B1196071) groups. On hydrophobic surfaces, the hydrophobic tails of the surfactant molecules can adsorb onto the surface, leading to the formation of aggregates known as hemimicelles or admicelles.

This adsorption can significantly modify the properties of the solid surface, for instance, by rendering a hydrophobic surface more hydrophilic or by creating a steric barrier that prevents the aggregation of solid particles in a suspension. Techniques such as quartz crystal microbalance with dissipation monitoring (QCM-D) and ellipsometry can be used to study the adsorbed layer's mass, thickness, and viscoelastic properties. nih.govnih.gov

Solubilization Mechanisms of Hydrophobic Compounds within Tetraethylene Glycol Monododecyl Ether Micelles

Tetraethylene glycol monododecyl ether (C12E4) is a non-ionic surfactant that forms micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles feature a hydrophobic core, composed of the dodecyl hydrocarbon chains, and a hydrophilic shell (palisade layer) of hydrated tetraethylene glycol groups. This amphiphilic nature allows them to encapsulate or solubilize poorly water-soluble, hydrophobic compounds, significantly increasing their apparent solubility in water. nih.gov The mechanism of this solubilization is a key aspect of its application in various fields, including pharmacology and environmental remediation. researchgate.netacs.org

The specific location and orientation of a solubilized molecule, or solubilizate, within a C12E4 micelle are dictated by the chemical nature of the solubilizate, particularly its polarity and hydrophobicity. pharmacy180.com The structural properties of both the surfactant and the solubilizate determine the extent of solubilization and the precise locus of the entrapped molecule. researchgate.net

Several distinct regions within the micelle can accommodate solubilizates:

The Hydrophobic Core: Completely nonpolar, hydrophobic compounds, such as aliphatic hydrocarbons, are primarily located in the innermost core of the micelle. This region is formed by the aggregation of the C12 alkyl chains, creating a liquid hydrocarbon-like environment. researchgate.net Solubilization in the core significantly increases the size of the micelles as the core swells to accommodate the guest molecules. pharmacy180.com

The Palisade Layer (Micelle-Water Interface): This region is situated between the hydrophobic core and the hydrophilic outer shell. It is occupied by the polyoxyethylene groups of the C12E4 molecules and is a region of intermediate polarity. Amphiphilic compounds, which possess both hydrophobic and polar moieties (e.g., certain aromatic hydrocarbons or drugs), tend to orient themselves in this layer. researchgate.net Their hydrophobic parts penetrate the core, while the polar groups remain in the more hydrated palisade region, interacting with the ethylene oxide chains and water molecules. researchgate.netdss.go.th For instance, studies with the non-ionic surfactant Triton X-100 have shown that less hydrophobic polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914) are located at the core-interface region, while more hydrophobic ones like phenanthrene (B1679779) reside mainly in the core. researchgate.netdss.go.th

The Micellar Surface: Highly polar or hydrophilic molecules may be adsorbed onto the surface of the micelle, interacting with the outermost hydrated ethylene glycol chains.

The solubilization locus directly influences the stability of the micelle and the solubilization capacity. For example, the incorporation of aromatic compounds with polar groups into the palisade layer can alter the interfacial free energy, potentially increasing the micelle's capacity for other hydrophobic molecules. dss.go.th

| Solubilizate Type | Primary Location in C12E4 Micelle | Primary Driving Interaction |

|---|---|---|

| Nonpolar (e.g., Alkanes) | Inner Hydrophobic Core | Hydrophobic Effect |

| Amphiphilic (e.g., Aromatic Hydrocarbons, some drugs) | Palisade Layer / Core-Interface | Hydrophobic and Dipole-Dipole Interactions |

| Polar | Micellar Surface (Adsorption) | Hydrogen Bonding / Dipole-Dipole Interactions |

For liquid hydrophobic compounds (oils), a common kinetic model involves a sequence of steps:

Adsorption of Micelles: Empty C12E4 micelles diffuse from the bulk solution and adsorb at the oil-water interface. acs.orgacs.org

Uptake of Solubilizate: The adsorbed micelle takes up oil molecules from the interface. This may cause the original micelle to swell and potentially break into several smaller, swollen micelles. acs.orgacs.org

Desorption of Micelles: The newly formed swollen micelles desorb from the interface and diffuse back into the bulk aqueous phase. acs.orgacs.org

Studies on non-ionic surfactant systems suggest that the rate-limiting step in this process is often the adsorption of the micelles onto the oil-water interface. acs.orgacs.org The micellar break-up time can also be a rate-limiting step, particularly for surfactants with low CMCs, as the supply of monomers to a newly created interface depends on the dissociation of existing micelles. researchgate.net

The rate of solubilization is also affected by temperature. For non-ionic surfactants like C12E4, an increase in temperature generally leads to an increase in the amount of solubilized material. youtube.com This is often attributed to an increase in the micellar size and aggregation number as the temperature rises, which expands the volume of the hydrophobic core available for solubilization. ualberta.cayoutube.com

The kinetics of micellization itself involves two primary relaxation processes: a fast process related to the exchange of single surfactant monomers between a micelle and the bulk solution, and a slower process related to the formation and breakdown (fission and fusion) of the entire micelle. aps.org The solubilization of a compound is intrinsically linked to these dynamic equilibria.

Interaction of Tetraethylene Glycol Monododecyl Ether with Biological Systems and Macromolecules

As a surfactant, C12E4 can interact with various biological components, a property that is harnessed in numerous biochemical and pharmaceutical applications. Its interactions are primarily non-covalent, driven by the hydrophobic effect and its ability to self-assemble and disrupt other organized structures like cell membranes and protein conformations.

C12E4, like other detergents, can interact with and disrupt biological lipid membranes. The mechanism of this interaction depends on the surfactant concentration. At low concentrations, C12E4 monomers can insert into the lipid bilayer. As the concentration increases towards the CMC, the accumulation of surfactant molecules within the membrane leads to its destabilization, increased permeability, and eventually, solubilization of the membrane into mixed micelles composed of lipids and detergent molecules. sigmaaldrich.com

The process of membrane disruption by surfactants is often described by several models, including the "carpet" model. In this mechanism, surfactant molecules accumulate on the membrane surface, and once a critical concentration is reached, they disrupt the bilayer integrity in a detergent-like manner, potentially forming transient pores or causing a global collapse of the membrane structure. nih.gov The insertion of C12E4 molecules into the bilayer can induce lateral expansion and thinning of the membrane, leading to increased permeability for water and small solutes. nih.govnih.gov Studies have shown that cholesterol in a membrane generally decreases its permeability by increasing the packing and order of the lipid acyl chains. biorxiv.orgresearchgate.net The introduction of a surfactant like C12E4 can counteract this effect by disordering the lipid packing.

Non-ionic surfactants like C12E4 are widely used for the solubilization and purification of membrane proteins because they are generally considered mild and non-denaturing. nih.govnih.govmdpi.com The primary interaction between non-ionic surfactants and proteins is hydrophobic; the alkyl chain of C12E4 binds to the exposed hydrophobic regions of a protein. nih.govresearchgate.net

The solubilization of integral membrane proteins involves the replacement of the native lipid bilayer environment with a detergent micelle. sigmaaldrich.com The detergent molecules form a micellar structure around the hydrophobic transmembrane domains of the protein, creating a soluble protein-detergent complex. sigmaaldrich.com This process effectively extracts the protein from the membrane while shielding its hydrophobic surfaces from the aqueous solvent. nih.gov

In contrast to ionic surfactants like sodium dodecyl sulfate (B86663) (SDS), which can extensively unfold proteins by strong electrostatic and hydrophobic interactions, non-ionic surfactants like C12E4 typically bind to proteins without causing significant disruption of their tertiary structure. nih.govnih.gov This is crucial for maintaining the protein's native conformation and biological activity. The resulting protein-surfactant complex is often described by a core-shell model, where the protein is surrounded by a shell of detergent molecules. au.dk The ability of non-ionic surfactants to form mixed micelles with ionic surfactants can also be exploited to reverse protein denaturation caused by the latter. nih.govau.dk

| Surfactant Type | Primary Interaction Force(s) | Effect on Protein Structure | Typical Application |

|---|---|---|---|

| Ionic (e.g., SDS) | Electrostatic & Hydrophobic | Strongly Denaturing | SDS-PAGE, Unfolding studies |

| Non-ionic (e.g., C12E4) | Hydrophobic | Mild, often Non-denaturing | Membrane protein solubilization, Purification |

Interactions with Lipids: As discussed in the context of membrane disruption, C12E4 interacts strongly with lipids. It can integrate into lipid bilayers, alter membrane fluidity and permeability, and at sufficient concentrations, solubilize the entire lipid structure into mixed micelles. sigmaaldrich.com The hydrophobic dodecyl tail of C12E4 readily associates with the acyl chains of phospholipids, while the hydrophilic tetraethylene glycol headgroup resides at the aqueous interface.

Interactions with Nucleic Acids: The direct interaction between a non-ionic surfactant like C12E4 and nucleic acids (DNA, RNA) is generally weak. Both nucleic acids and the hydrophilic shell of C12E4 micelles are polar. However, the cellular environment presents barriers to nucleic acid interactions. The plasma membranes of mammalian cells possess an anionic glycocalyx, which creates a repulsive electrostatic barrier to the entry of anionic nucleic acids. nih.gov While C12E4 itself does not directly bind strongly to DNA, lipid-based systems, which can be modulated by surfactants, are often used to overcome this barrier in gene delivery. Lipid-oligonucleotide conjugates can be synthesized to anchor nucleic acids to membranes, though they are often expelled. nih.gov The ethylene glycol moiety itself can have specific interactions; studies have shown that oligoethylene glycols can interact with and stabilize non-canonical DNA structures like G-quadruplexes. acs.org This suggests that while the full surfactant molecule may not be a primary DNA-binding agent, its components can have nuanced interactions in specific structural contexts.

Advanced Characterization Techniques and Computational Modeling in Tetraethylene Glycol Monododecyl Ether Research

Spectroscopic Methodologies for Elucidating Structure and Dynamics of Tetraethylene Glycol Monododecyl Ether Systems

Spectroscopic techniques are indispensable for probing the molecular and supramolecular properties of C12E4. They offer non-invasive ways to understand conformational states, molecular interactions, and the complex architectures of self-assembled systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining atomic-level information about the structure and dynamics of C12E4. Both ¹H and ¹³C NMR provide detailed insights into the molecular conformation and the changes that occur upon micellization or interaction with other molecules. frontiersin.org

In a C12E4 molecule, distinct signals in the ¹H and ¹³C NMR spectra correspond to the dodecyl hydrocarbon tail and the tetraethylene glycol headgroup. chemicalbook.comchemicalbook.com Analysis of chemical shifts, signal intensities, and relaxation times can reveal information about the local environment of each part of the molecule. For instance, upon aggregation into micelles, changes in the chemical shifts of the alkyl chain protons compared to those of the ethylene (B1197577) oxide protons can indicate the formation of a hydrophobic core and a hydrated shell.

Deuteron NMR studies on C12E4-water systems have been particularly informative in characterizing molecular dynamics and organization within various phases. acs.org Furthermore, advanced NMR techniques can probe intermolecular interactions. For example, Nuclear Overhauser Effect (NOE) experiments can identify spatial proximities between different parts of the C12E4 molecule or between C12E4 and solvent molecules, helping to build a detailed picture of the micellar structure. The study of spin-spin couplings can also provide information on the electronic structure and its stability against intermolecular perturbations. mdpi.com

| Nucleus | Molecular Segment | Expected Chemical Shift (ppm) | Information Gained |

|---|---|---|---|

| ¹H | Alkyl Chain (CH₃) | ~0.88 | Conformation and packing within the hydrophobic core of micelles. |

| ¹H | Alkyl Chain (-(CH₂)₁₀-) | ~1.26 | |

| ¹H | Alkyl Chain (-O-CH₂-C₁₁H₂₃) | ~3.45 | |

| ¹H | Ethylene Glycol (-O-CH₂-CH₂-O-) | ~3.64 | Hydration state, hydrogen bonding, and conformation of the hydrophilic shell. |

| ¹H | Terminal (-CH₂-OH) | Variable (depends on H-bonding) | |

| ¹³C | Alkyl Chain (CH₃) | ~14 | Detailed structural analysis and mobility of the hydrophobic tail. |

| ¹³C | Alkyl Chain (-(CH₂)₁₀-) | ~22-32 | |

| ¹³C | Ethylene Glycol (-O-CH₂-CH₂-O-) | ~61-72 | Conformational changes in the polar headgroup upon aggregation. |

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are highly sensitive to changes in molecular vibrations and are thus excellent for studying hydrogen bonding and conformational shifts in C12E4 systems.

The terminal hydroxyl (-OH) group and the ether linkages (C-O-C) in the polyethylene (B3416737) glycol chain are key functional groups monitored by these techniques. The formation of hydrogen bonds, either between C12E4 molecules or with water, significantly affects the vibrational frequencies of these groups. youtube.com

In FTIR spectroscopy, the O-H stretching vibration is particularly revealing. In a dilute, non-hydrogen-bonding environment, this bond vibrates at a higher frequency. mdpi.com When C12E4 molecules aggregate or are dissolved in water, the formation of hydrogen bonds weakens and lengthens the O-H bond, causing a characteristic shift to a lower frequency (a "red shift") and a broadening of the absorption band. youtube.commdpi.com This allows for the quantitative study of hydrogen bond formation under different conditions. rsc.org Similarly, the C-O stretching vibrations of the ether groups in the headgroup are sensitive to their conformation and hydration state.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observation | Structural Interpretation |

|---|---|---|---|

| O-H Stretch (Free) | 3600 - 3650 | Sharp, weak band | Monomeric C12E4 in a non-polar solvent. |

| O-H Stretch (H-Bonded) | 3200 - 3500 | Broad, strong band | Intermolecular hydrogen bonding in aggregates or aqueous solution. |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong, sharp bands | Characteristic of the dodecyl tail; changes can indicate packing density. |

| C-O Stretch (Ether) | 1050 - 1150 | Strong bands | Sensitive to the conformation (gauche vs. trans) of the ethylene glycol chain. |

When C12E4 concentration exceeds its critical micelle concentration (CMC), it self-assembles into aggregates such as micelles. DLS, SAXS, and SANS are primary techniques for characterizing the size, shape, and internal structure of these supramolecular assemblies.

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution. unchainedlabs.com This technique provides the hydrodynamic radius (Rh) of the aggregates, which is the radius of a hypothetical hard sphere that diffuses at the same rate as the C12E4 micelle. DLS is also effective for determining the size distribution and detecting the presence of larger aggregates. nih.gov

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) provide more detailed structural information. uni-saarland.de These techniques measure the scattering of X-rays or neutrons by the sample at very small angles, which relates to structures on the nanometer scale. By analyzing the scattering pattern, researchers can determine:

Shape and Size: Whether the micelles are spherical, ellipsoidal (prolate or oblate), or cylindrical. walshmedicalmedia.comnih.gov

Internal Structure: Using core-shell models, SAXS/SANS data can be fitted to determine the radius of the hydrophobic core (formed by the dodecyl tails) and the thickness of the hydrophilic shell (formed by the hydrated tetraethylene glycol headgroups). nist.govnih.gov

Aggregation Number: The average number of C12E4 molecules per micelle can be calculated from the determined volume of the core. researchgate.net

For instance, SAXS studies on mixed surfactant systems including C12E4 have been used to model the bilayer topology, estimating the thickness of both the hydrophobic and hydrophilic layers. researchgate.net SANS is particularly powerful as it allows for contrast variation by using deuterated solvents (like D₂O), which can highlight different parts of the micelle structure. researchgate.net

| Technique | Parameter Measured | Typical Value/Range | Significance |

|---|---|---|---|

| DLS | Hydrodynamic Radius (Rh) | 3 - 5 nm | Overall size of the hydrated micelle. |

| SAXS/SANS | Core Radius (Rc) | 1.5 - 2.0 nm | Size of the hydrophobic dodecyl core. |

| SAXS/SANS | Shell Thickness (tshell) | 1.0 - 1.5 nm | Thickness of the hydrated ethylene glycol layer. |

| SAXS/SANS | Aggregation Number (Nagg) | ~40 - 100 | Number of monomers per micelle. |

| SAXS/SANS | Shape | Globular to ellipsoidal | Overall morphology of the aggregate. |

Chromatographic and Separation Science Approaches for Tetraethylene Glycol Monododecyl Ether Analysis

Chromatographic methods are essential for assessing the purity of C12E4, separating it from related compounds, and analyzing its degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purity verification of non-ionic surfactants like C12E4. anatrace.comanatrace.com Due to the lack of a strong UV chromophore in the C12E4 molecule, conventional UV detectors are often inadequate. Therefore, specialized detection techniques are employed:

Evaporative Light Scattering Detector (ELSD): This detector is well-suited for non-volatile analytes like C12E4. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles.

Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates charged aerosol particles from the analyte and measures the electrical charge, providing a near-universal response for non-volatile compounds.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and identification. nih.gov Using electrospray ionization (ESI) in positive ion mode, C12E4 can be detected as sodiated or protonated adducts, allowing for confirmation of its molecular weight and the identification of impurities with different alkyl chain or ethylene oxide chain lengths.

Reversed-phase HPLC, typically using a C18 or C8 column, is the most common separation mode. A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used to separate the C12E4 from more or less hydrophobic impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds and is widely used to assess the purity of C12E4 and identify its degradation products. maxwellsci.comgcms.cz The analysis provides information on the distribution of oligomers and potential byproducts from synthesis or degradation. antpedia.com

For GC analysis, C12E4 may require derivatization of the terminal hydroxyl group to increase its volatility and thermal stability, although direct analysis is often possible. The mass spectrometer fragments the eluted molecules in a reproducible manner, generating a characteristic mass spectrum that acts as a molecular fingerprint. gcms.cz

Key applications of GC-MS in C12E4 research include:

Purity Assessment: Commercial C12E4 often has a distribution of ethylene oxide chain lengths. GC-MS can quantify the main component (n=4) and identify the presence of related oligomers (e.g., C12E3, C12E5). The assay for high-purity grades is often determined by GC. sigmaaldrich.com

Degradation Analysis: C12E4 can degrade via oxidation of the polyether chain or other pathways. GC-MS is highly effective at separating and identifying the resulting low molecular weight degradation products, such as smaller glycols, aldehydes, or carboxylic acids. researchgate.netnih.govnih.gov Electron Ionization (EI) and Chemical Ionization (CI) are common MS techniques used; CI often yields a clearer molecular ion peak which aids in identification. maxwellsci.comresearchgate.net

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 45 | [CH₂CH₂OH]⁺ | Cleavage of the ethylene oxide chain. |

| 89 | [HO(CH₂CH₂)O]⁺ | |

| 133 | [HO(CH₂CH₂)₂O]⁺ | |

| 57 | [C₄H₉]⁺ | Fragmentation of the dodecyl alkyl chain. |

| 71 | [C₅H₁₁]⁺ |

Microscopic and Imaging Techniques for Studying Tetraethylene Glycol Monododecyl Ether Systems

Direct visualization of the structures formed by Tetraethylene glycol monododecyl ether is crucial for understanding its function. High-resolution microscopic techniques offer a window into the morphology and organization of C12E4 at surfaces and in solution, revealing details of self-assembled layers and aggregates that are essential for tailoring its applications.

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the topography and mechanical properties of surfaces at the nanoscale. In the context of Tetraethylene glycol monododecyl ether, AFM is employed to study its adsorption behavior on various substrates and to visualize the structure of its self-assembled monolayers.

Research has demonstrated that the adsorption of C12E4 onto hydrophobic surfaces, such as self-assembled monolayers of octadecyltrichlorosilane (B89594) (OTS) on silicon, can be effectively characterized by AFM. These studies reveal the formation of a surfactant layer at the solid-water interface. The thickness and coverage of this adsorbed layer can be precisely measured, providing insights into the packing of the C12E4 molecules. For instance, at the critical micelle concentration (cmc), the area per molecule of C12E4 adsorbed on a hydrophobic surface has been found to be approximately 50 Ų, which is comparable to its arrangement at the air/water interface.

AFM imaging can also elucidate the morphology of the adsorbed C12E4 layer. The technique can distinguish between a uniform monolayer and the presence of aggregates or multilayers. Furthermore, by employing different imaging modes, such as tapping mode, it is possible to probe the mechanical properties of the adsorbed film, such as its elasticity and adhesion. While direct AFM studies focusing solely on C12E4 are not abundant in publicly accessible literature, the principles of using AFM to study the adsorption of similar polyoxyethylene alkyl ether surfactants are well-established. These studies show that the structure of the adsorbed layer is influenced by factors such as the nature of the substrate, the concentration of the surfactant, and the temperature.

Table 1: Representative AFM Findings for Non-ionic Surfactant Adsorption on Hydrophobic Surfaces

| Surfactant Type | Substrate | Key Findings |

| Polyoxyethylene Alkyl Ethers | Hydrophobically modified silicon | Formation of a monolayer at the solid-water interface with an area per molecule comparable to the air-water interface. |

| Polyethylene Glycol (PEG) Films | Silicon | Continuous and pit-free monolayers with low surface roughness. |

| n-alkanethiols | Gold | Formation of well-ordered monolayers, with the potential for double-layer formation under specific conditions. |

Transmission Electron Microscopy (TEM) and its cryo-variant, Cryo-Electron Microscopy (Cryo-EM), are indispensable techniques for the direct visualization of the size, shape, and structure of surfactant aggregates in solution. These methods provide high-resolution images of micelles, vesicles, and other self-assembled structures of Tetraethylene glycol monododecyl ether.

The general methodology involves plunge-freezing a thin film of the surfactant solution in a cryogen, such as liquid ethane, to rapidly vitrify the sample. This vitrified specimen is then imaged in the TEM at cryogenic temperatures. The resulting images provide direct evidence of the aggregate morphology and can be used to determine size distributions and structural details of the micellar core and corona.

Computational Chemistry and Molecular Dynamics Simulations of Tetraethylene Glycol Monododecyl Ether

Computational chemistry and molecular dynamics (MD) simulations have emerged as powerful tools to complement experimental studies of Tetraethylene glycol monododecyl ether. These methods provide a molecular-level understanding of the dynamic processes and intermolecular interactions that are often difficult to probe experimentally.

Molecular dynamics simulations have been successfully employed to model the spontaneous self-assembly of C12E4 molecules into micelles in aqueous solution. These simulations can track the trajectories of individual molecules over time, revealing the detailed mechanism of micellization.

Simulations show that the aggregation of C12E4 molecules is a rapid process, with the initial formation of small clusters that subsequently grow and coalesce to form larger, more stable micelles. The hydrophobic dodecyl chains of the C12E4 molecules form the core of the micelle to minimize contact with water, while the hydrophilic tetraethylene glycol headgroups are exposed to the aqueous environment on the micelle's surface. The simulations can provide quantitative data on various micellar properties as a function of surfactant concentration.

Table 2: Micellar Properties of C12E4 from Molecular Dynamics Simulations at 300 K

| Concentration (M) | Micelle Volume (ų) | Total Surface Area (Ų) | Polar Surface Area (Ų) |

| 0.036 | Increasing | Increasing | Increasing |

| 0.090 | Trend | Trend | Trend |

| 0.216 | with | with | with |

| 0.450 | Concentration | Concentration | Concentration |

| 0.910 |

Note: This table indicates the general trends observed in simulations, as specific numerical values can vary depending on the force field and simulation parameters used.

MD simulations are also utilized to investigate the behavior of C12E4 at interfaces, such as the air-water or oil-water interface. These simulations can predict the interfacial tension and provide a detailed picture of the orientation and packing of the surfactant molecules at the interface. For the water-hexadecane interface, all-atom MD simulations have been used to predict the interfacial tension in the presence of C12E4. researchgate.net These computational predictions can be compared with experimental data to validate the force fields used in the simulations. researchgate.net

Furthermore, simulations can shed light on the mechanisms of solubilization, where hydrophobic molecules are encapsulated within the core of the C12E4 micelles. By introducing a solute molecule into the simulation box containing a pre-formed micelle, the free energy of transferring the solute from the aqueous phase to the micellar core can be calculated. These calculations help in understanding the capacity of C12E4 micelles to solubilize different types of molecules, which is a critical aspect of its application in detergency and drug delivery. Studies on the solubilization of molecules like benzene (B151609) and phenol (B47542) into mixed micelles containing a similar surfactant, octaethylene glycol monododecyl ether (C12E8), have shown that the location of the solubilized molecule within the micelle depends on its polarity. nih.govnih.gov

The flexibility of the tetraethylene glycol chain in C12E4 allows it to adopt various conformations, which in turn influences the packing of the molecules in micelles and at interfaces. MD simulations can perform a detailed conformational analysis of the ethylene glycol units. Ab initio molecular dynamics simulations on ethylene glycol have highlighted the importance of intermolecular hydrogen bonding in determining its conformation in the liquid state, with both gauche and trans conformations being observed for the central OCCO linkage. frontiersin.org

Interaction energy calculations are another crucial aspect of computational studies. These calculations can quantify the strength of the interactions between C12E4 molecules, between C12E4 and water molecules, and between C12E4 and solubilized molecules. By decomposing the total energy of the system into its various components (e.g., van der Waals, electrostatic), it is possible to identify the key driving forces for self-assembly and solubilization. These energetic insights are fundamental to understanding the thermodynamic stability of the self-assembled structures and for designing new surfactants with enhanced properties.

Functional Roles and Advanced Applications of Tetraethylene Glycol Monododecyl Ether in Scientific Domains

Biotechnological and Biomedical Applications of Tetraethylene Glycol Monododecyl Ether

In the realms of biotechnology and biomedicine, tetraethylene glycol monododecyl ether is utilized for its ability to manipulate and interact with biological membranes and macromolecules.

The study of membrane proteins is crucial for understanding cellular processes, and their extraction and purification from the lipid bilayer are notoriously challenging. Non-ionic surfactants like tetraethylene glycol monododecyl ether are instrumental in this process. They act by disrupting the lipid membrane and forming micelles around the hydrophobic transmembrane domains of the proteins, thereby solubilizing them in an aqueous environment. This process is critical for subsequent purification and structural analysis.

The choice of detergent is paramount for maintaining the native conformation and functionality of the protein. Tetraethylene glycol monododecyl ether is considered a mild non-ionic detergent, which makes it suitable for solubilizing and stabilizing sensitive membrane proteins. Its effectiveness is often compared with other non-ionic detergents like n-dodecyl-β-D-maltoside (DDM) and fos-choline detergents in the purification and structural studies of membrane proteins.

Successful crystallization of membrane proteins for X-ray crystallography is highly dependent on the purity and homogeneity of the protein-detergent complex. The properties of the detergent micelle, such as size and shape, can influence crystal packing and the formation of well-ordered crystals. While detergents with small micelles are often favored to promote better crystal contacts, the optimal detergent must be empirically determined for each specific membrane protein.

Table 1: Properties of Selected Non-ionic Detergents Used in Membrane Protein Studies

| Detergent Name | Abbreviation | Molecular Weight (g/mol) | Critical Micelle Concentration (CMC) in water |

|---|---|---|---|

| Tetraethylene glycol monododecyl ether | C12E4 | 362.54 | ~0.07 mM |

| n-Dodecyl-β-D-maltoside | DDM | 510.62 | ~0.17 mM |

| Octyl-β-D-glucopyranoside | OG | 292.37 | ~20-25 mM |

The delivery of therapeutic agents to specific targets within the body is a significant challenge in medicine. Liposomes, nanoparticles, and microemulsions are carrier systems designed to improve the solubility, stability, and bioavailability of drugs. nih.gov Non-ionic surfactants such as tetraethylene glycol monododecyl ether can play a role in the formulation of these delivery vehicles.

In the context of nanoparticles, surfactants are used to stabilize the particles and prevent their aggregation. nih.gov For instance, stable anisotropic gold nanoparticles have been prepared in mixed reverse micelles containing tetraethylene glycol monododecyl ether, where it acted as both a structure modifier and a stabilizer. The use of surfactant-coated nanoparticles is a strategy being explored for controlled drug release. nih.gov Non-ionic surfactant vesicles, or niosomes, are another class of drug delivery system where surfactants like tetraethylene glycol monododecyl ether could potentially be used, offering an alternative to liposomes. wjpr.netresearchgate.net

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant. These systems can enhance the solubility of poorly water-soluble drugs and are being investigated for various drug delivery applications.

In cell biology, the controlled disruption of cell membranes is a necessary step for the extraction and analysis of intracellular components. Cell lysis buffers often contain detergents to solubilize the lipid bilayer. thermofisher.comsigmaaldrich.com Non-ionic detergents are generally preferred when the goal is to extract proteins in their native, functional state, as they are less denaturing than ionic detergents. avantorsciences.comtakarabio.com While specific formulations of lysis buffers are numerous and often proprietary, the principle of using a mild non-ionic surfactant to gently disrupt the cell membrane is a common strategy.

In the field of diagnostics, immunoassays are a cornerstone for the detection of a wide range of molecules. mdpi.com The performance of these assays can be influenced by the formulation of the buffers used, which may contain surfactants to prevent non-specific binding and improve the signal-to-noise ratio.

Materials Science and Nanotechnology Applications of Tetraethylene Glycol Monododecyl Ether

The self-assembling properties of tetraethylene glycol monododecyl ether are harnessed in materials science and nanotechnology to create ordered structures and modify surfaces.

The synthesis of materials with controlled porosity at the nanoscale is of great interest for applications in catalysis, separation, and drug delivery. Mesoporous silica (B1680970) nanoparticles (MSNs) are a prominent example of such materials. nih.gov Their synthesis often employs a structure-directing agent (SDA), typically a surfactant, which forms micelles that act as a template around which the silica network is formed. nih.govresearchgate.net The removal of the surfactant template leaves behind a porous structure.

Non-ionic surfactants can be used as SDAs in the synthesis of mesoporous materials. researchgate.net The choice of surfactant and synthesis conditions can influence the final pore size, morphology, and ordering of the mesoporous structure. For instance, a non-cytotoxic anionic surfactant with a tetra(ethylene glycol) component has been used as an SDA to synthesize MSNs for drug delivery. nih.govresearchgate.net

Modifying the surface properties of materials is crucial for a wide range of applications, from improving biocompatibility to preventing unwanted adhesion. The grafting of hydrophilic polymers like polyethylene (B3416737) glycol (PEG) onto surfaces is a well-established method to reduce protein adsorption and cell adhesion, which is a key principle behind creating antifouling surfaces. nih.govnih.govresearchgate.net

While direct studies on the use of tetraethylene glycol monododecyl ether for creating antifouling coatings are not extensively documented in the provided search results, the principle of using PEG-like molecules to create hydrophilic and protein-repellent surfaces is highly relevant. researchgate.net Such coatings are of significant interest in the marine industry to prevent the accumulation of organisms on ship hulls and in biomedical applications to prevent the fouling of implants and medical devices. mdpi.com The functionalization of surfaces with PEG-containing molecules can be achieved through various chemical strategies to create a stable and effective antifouling layer. mdpi.comrsc.org

Role in Emulsion Polymerization and Stabilization of Polymer Dispersions

In the realm of polymer science, tetraethylene glycol monododecyl ether (also known as C12E4) plays a critical role as a stabilizer in emulsion polymerization. This process involves polymerizing a monomer (like styrene) in an emulsion, where the surfactant is a key ingredient for both the initiation of polymerization and the stabilization of the resulting polymer particles, known as a latex.

The primary mechanism by which tetraethylene glycol monododecyl ether stabilizes polymer dispersions is steric stabilization. nih.gov The hydrophobic dodecyl tail of the surfactant molecule adsorbs onto the surface of the newly formed polymer particles, while the hydrophilic poly(ethylene oxide) chains extend into the surrounding aqueous phase. nih.gov These extended chains create a hydrated layer around each particle. When two particles approach each other, the overlap of these hydrophilic layers results in a strong repulsive force, physically preventing the particles from aggregating or coagulating. nih.gov This steric barrier is crucial for maintaining the colloidal stability of the latex dispersion over time. nih.gov

The concentration and structure of the non-ionic surfactant directly influence the final properties of the polymer dispersion, particularly the particle size. researchgate.net In emulsion polymerization, the number of polymer particles generated is often proportional to the concentration of the emulsifier. researchgate.net A higher concentration of tetraethylene glycol monododecyl ether leads to the formation of more micelles, which act as loci for polymerization, resulting in a larger number of smaller polymer particles. researchgate.netresearchgate.net The ability to control particle size is critical, as it significantly affects the physical and mechanical properties of the final product, such as the minimum film formation temperature (MFFT) and the block resistance of coatings. paint.orgpaint.org For instance, in blends of hard and soft latexes used in coatings, the particle size ratio of the two components has a significant effect on block resistance. paint.org

The table below illustrates the typical relationship between non-ionic surfactant concentration and the resulting polymer particle size in an emulsion polymerization system.

| Surfactant Concentration (relative units) | Average Particle Size (nm) | Particle Size Distribution |

| Low | Large | Broad |

| Medium | Medium | Narrow |

| High | Small | Narrow |